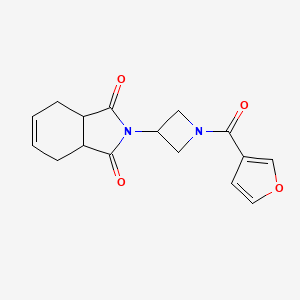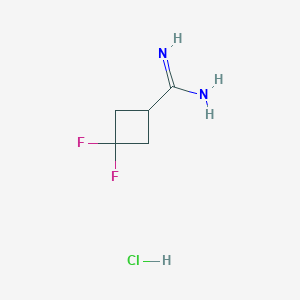![molecular formula C21H16ClFN2O B2698245 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole CAS No. 537701-79-4](/img/structure/B2698245.png)
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole” is a chemical compound that contains a total of 45 bonds, including 29 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 aromatic ether, and 1 imidazole . It also contains a total of 42 atoms, including 16 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of “2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole” includes a benzimidazole core, a fluorobenzyl group, and a chlorophenoxy group . The compound has a complex structure with multiple aromatic rings and a variety of bond types .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole” are not detailed in the available literature, benzimidazole compounds have been studied for their antiproliferative and antimicrobial activities .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 496.6±25.0 °C at 760 mmHg, and a flash point of 254.2±23.2 °C . It also has a molar refractivity of 72.7±0.3 cm^3, a polar surface area of 38 Å^2, and a molar volume of 191.8±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action distinct from traditional antibiotics. Benzophenone, indole, and benzimidazole moieties are crucial frameworks for innovative drug discovery. In a study, new benzimidazole-bridged benzophenone-substituted indole derivatives were synthesized and tested for in vitro antimicrobial activity. Among these compounds, 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone) exhibited potent antibacterial properties .
Antifungal Potential
In recent years, the emergence of drug-resistant fungal infections has become a significant concern. Investigating new antifungal agents is crucial. Although not directly studied for antifungal activity, benzimidazole derivatives like the one may hold promise due to their structural features. Further research is needed to explore their efficacy against fungal pathogens .
Antiviral Applications
While specific antiviral studies on this compound are lacking, indole derivatives have shown potential against HIV. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity. Investigating similar benzimidazole-indole hybrids could reveal antiviral properties .
Targeting FtsZ Protein
FtsZ, a key functional protein in bacterial cell division, is considered a potential target for novel antibacterial agents. In silico studies revealed that compounds 11b, 11e, 11f, and 11h (from the series 11a–k) interacted favorably with FtsZ. These interactions were consistent with their in vitro antimicrobial activity, suggesting their potential as antibacterial agents .
Zukünftige Richtungen
The future research directions for “2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole” and similar benzimidazole compounds could include further exploration of their antiproliferative and antimicrobial activities . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights.
Wirkmechanismus
Target of action
Benzimidazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups.
Mode of action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structures and targets. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi by increasing the permeability of the fungal cell membrane .
Biochemical pathways
The biochemical pathways affected by “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets and mode of action. Benzimidazole derivatives can interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups. Some benzimidazole derivatives have been found to have good pharmacokinetic profiles .
Result of action
The molecular and cellular effects of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets, mode of action, and biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFGVPVTOHCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

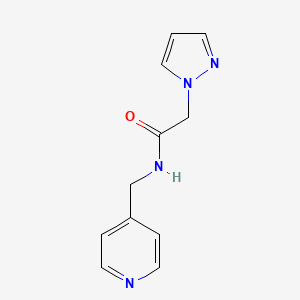
![1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane](/img/structure/B2698165.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2698166.png)
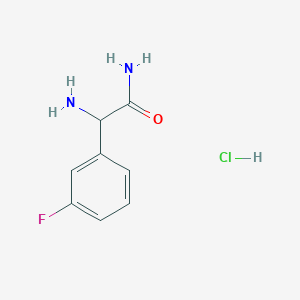

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)

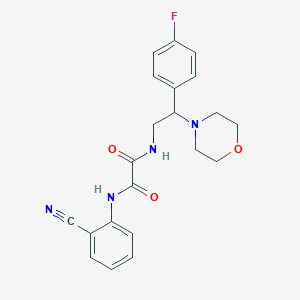
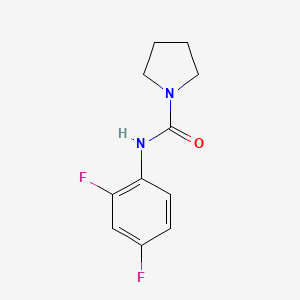
![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)


